N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzothiophene core substituted with a hydroxy group and a methyl-sulfonamide moiety linked via a methylene bridge. This compound is structurally distinct due to the fusion of a partially saturated benzothiophene system with a sulfonamide pharmacophore, which may influence its physicochemical and biological behavior .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-13(22-2)5-6-16(12)24(20,21)18-11-17(19)8-3-4-15-14(17)7-9-23-15/h5-7,9-10,18-19H,3-4,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBUMTBPYDBOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on current research findings.
The compound's molecular formula is with a molecular weight of 381.5 g/mol. The structure includes a benzothiophene moiety, which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction leads to modulation of various biochemical pathways that are crucial for its therapeutic effects. The precise molecular targets are still under investigation but may involve:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Altering signaling pathways associated with disease processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene compounds exhibit antibacterial properties against multiple strains of bacteria. In vitro assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus .
- Antiviral Properties : Similar compounds have been evaluated for antiviral activity against viruses like Hepatitis B Virus (HBV). A related derivative was shown to inhibit HBV replication by increasing intracellular levels of APOBEC3G, a protein that interferes with viral replication .
- Potential Anticancer Effects : Some studies suggest that benzothiophene derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Inhibition of cell wall synthesis |
| Antiviral | HepG2.2.15 (HBV) | 1.99 | Increase in APOBEC3G levels |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis and cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiophene Ring : Cyclization reactions using thiophenols.
- Introduction of Hydroxy Group : Hydroxylation reactions.
- Sulfonamide Formation : Reaction with sulfonyl chlorides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several sulfonamide derivatives and benzothiophene-containing molecules. Key comparisons include:
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () Structural Differences: The target compound lacks the naphthyl group and instead incorporates a hydroxy-tetrahydrobenzothiophene system.
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structural Differences : The target compound includes a methyl group at the 2-position of the benzene ring and a tetrahydrobenzothiophene moiety, whereas ’s compound has a simpler unsubstituted benzene sulfonamide.
- Functional Impact : The methyl group introduces steric hindrance, which may affect binding affinity in biological systems, while the tetrahydrobenzothiophene core adds conformational rigidity .
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide () Structural Differences: The morpholine-sulfonyl group in contrasts with the methoxy-methylbenzene sulfonamide in the target compound.
Physicochemical and Spectral Comparisons
Research Findings and Limitations
- Hypothetical Data : Direct experimental data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structurally related sulfonamides (e.g., ).
- Key Knowledge Gaps: No NMR or MS data are available for the target compound. Biological activity (e.g., enzyme inhibition, antimicrobial effects) remains unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
